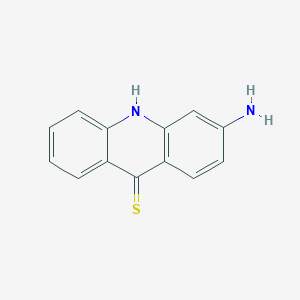

3-アミノ-10H-アクリジン-9-チオン

概要

説明

NSC680434は、3-アミノチオアクリドンとしても知られており、サイクリン依存性キナーゼ4(CDK4)の選択的阻害剤です。この化合物は、神経保護効果と抗腫瘍効果が顕著であることが示されています。 主に神経変性疾患と癌の研究に使用されています .

科学的研究の応用

NSC680434 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the inhibition of cyclin-dependent kinases and their role in cell cycle regulation.

Biology: The compound is utilized to investigate the mechanisms of neuroprotection and apoptosis in neuronal cells.

Medicine: NSC680434 is studied for its potential therapeutic effects in treating neurodegenerative diseases and various cancers.

作用機序

NSC680434は、サイクリン依存性キナーゼ4(CDK4)を選択的に阻害することで効果を発揮します。この阻害は細胞周期を阻害し、癌細胞の細胞周期停止とアポトーシスをもたらします。 この化合物はまた、小脳顆粒細胞におけるカイニン酸誘導性アポトーシスを軽減するため、神経変性疾患の研究に役立ちます .

類似化合物:

チオアクリドン(NSC521164): 同様の抗腫瘍効果を持つ、サイクリン依存性キナーゼ4の別の選択的阻害剤。

オキシンドール: サイクリン依存性キナーゼ4に対して阻害効果を持つ化合物ですが、構造特性が異なります。

独自性: NSC680434は、サイクリン依存性キナーゼ4に対する高い選択性と、神経保護効果と抗腫瘍効果の両方を兼ね備えている点が特徴です。 これは、癌と神経変性疾患の両方の研究に役立つ化合物です .

生化学分析

Biochemical Properties

3-amino-10H-acridine-9-thione plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the key interactions is with cyclin-dependent kinase 4 (CDK4), where 3-amino-10H-acridine-9-thione acts as a selective inhibitor . This interaction is crucial as CDK4 is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making 3-amino-10H-acridine-9-thione a potential candidate for cancer therapy.

Cellular Effects

The effects of 3-amino-10H-acridine-9-thione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CDK4 by 3-amino-10H-acridine-9-thione leads to the arrest of the cell cycle in the G1 phase, preventing cells from proliferating . This compound also affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, 3-amino-10H-acridine-9-thione exerts its effects through several mechanisms. It binds to the active site of CDK4, inhibiting its kinase activity . This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), a crucial step in cell cycle progression. Additionally, 3-amino-10H-acridine-9-thione may interact with DNA, intercalating between base pairs and disrupting DNA replication and transcription processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-amino-10H-acridine-9-thione change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions. Long-term studies have shown that 3-amino-10H-acridine-9-thione can have sustained effects on cellular function, including prolonged cell cycle arrest and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 3-amino-10H-acridine-9-thione vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK4 activity without causing significant toxicity . At higher doses, 3-amino-10H-acridine-9-thione may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

3-amino-10H-acridine-9-thione is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of 3-amino-10H-acridine-9-thione, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound.

Transport and Distribution

Within cells and tissues, 3-amino-10H-acridine-9-thione is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, transporters and binding proteins may facilitate its uptake and distribution within specific cellular compartments . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of 3-amino-10H-acridine-9-thione is critical for its activity and function. It is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization of 3-amino-10H-acridine-9-thione is essential for its role in modulating gene expression and cell cycle regulation.

準備方法

合成経路と反応条件: NSC680434の合成には、3-アミノアクリドンとチオ尿素を特定の条件下で反応させることが含まれます。この反応は通常、エタノールなどの溶媒を必要とし、チオアクリドン構造の形成を促進するために高温で行われます。

工業的生産方法: 詳細な工業的生産方法は容易に入手できませんが、反応条件(温度、溶媒選択、反応時間など)を最適化することで、化合物の高収率と純度を確保するために、合成プロセスをスケールアップすることができます .

化学反応の分析

反応の種類: NSC680434は、アミノ基とチオ基の存在により、主に置換反応を起こします。これらの反応は、さまざまな試薬や条件によって促進されます。

一般的な試薬と条件:

酸化: NSC680434は、過酸化水素や過マンガン酸カリウムなどの酸化剤の存在下で、酸化反応を起こす可能性があります。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

置換: 置換反応は、適切な条件下で、ハロゲン化剤または求核剤を使用して促進することができます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬や条件によって異なります。 例えば、酸化はスルホキシドまたはスルホンを生成する可能性があり、一方、還元はアミンまたはチオールを生成する可能性があります .

4. 科学研究への応用

NSC680434は、幅広い科学研究への応用が期待されています。

化学: サイクリン依存性キナーゼの阻害とその細胞周期調節における役割を研究するためのモデル化合物として使用されています。

生物学: この化合物は、神経細胞における神経保護とアポトーシスのメカニズムを調査するために使用されています。

医学: NSC680434は、神経変性疾患やさまざまな癌の治療における潜在的な治療効果について研究されています。

類似化合物との比較

Thioacridone (NSC521164): Another selective inhibitor of cyclin-dependent kinase 4 with similar antitumor effects.

Oxindole: A compound with inhibitory effects on cyclin-dependent kinase 4, though with different structural properties.

Uniqueness: NSC680434 is unique due to its high selectivity for cyclin-dependent kinase 4 and its dual neuroprotective and antitumor effects. This makes it a valuable compound for research in both cancer and neurodegenerative diseases .

生物活性

3-Amino-10H-acridine-9-thione, also known as NSC680434, is a sulfur-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is primarily studied for its potential applications in oncology and neurodegenerative diseases, particularly as a selective inhibitor of cyclin-dependent kinase 4 (CDK4). Its unique structure, characterized by an acridine core with amino and thione functional groups, contributes to its reactivity and biological significance.

The biological activity of 3-amino-10H-acridine-9-thione can be attributed to several mechanisms:

- Inhibition of CDK4 : The compound selectively inhibits CDK4, a key regulator of the cell cycle, leading to cell cycle arrest in the G1 phase and preventing uncontrolled cell proliferation. This mechanism positions it as a potential candidate for cancer therapeutics.

- DNA Intercalation : Similar to other acridine derivatives, 3-amino-10H-acridine-9-thione can intercalate into DNA. This interaction disrupts DNA replication and transcription processes, contributing to its cytotoxic effects on cancer cells.

- Modulation of Cellular Signaling : The compound influences various cellular processes by interacting with proteins involved in signaling pathways, which may enhance its therapeutic potential against different diseases .

Biological Activities

Research indicates that 3-amino-10H-acridine-9-thione exhibits a range of biological activities:

- Antitumor Activity : The compound has shown significant antitumor effects in various cancer cell lines. Its ability to induce apoptosis and inhibit cell proliferation makes it a promising agent in cancer treatment .

- Neuroprotective Effects : Preliminary studies suggest that it may have protective effects against neurodegenerative diseases, potentially through mechanisms involving oxidative stress reduction and modulation of neuroinflammatory responses.

- Antimicrobial Properties : Some studies have indicated potential antimicrobial activity, although this area requires further investigation to establish efficacy and mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activity of 3-amino-10H-acridine-9-thione:

- Anticancer Studies : In vitro studies demonstrated that treatment with 3-amino-10H-acridine-9-thione resulted in significant inhibition of proliferation in various cancer cell lines. For instance, IC50 values against human breast cancer cells were reported at nanomolar concentrations, indicating potent anticancer activity .

- Mechanistic Studies : Research utilizing molecular docking simulations has elucidated the binding interactions between 3-amino-10H-acridine-9-thione and CDK4, providing insights into its inhibitory action at the molecular level. These findings support the development of this compound as a targeted therapeutic agent in oncology.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

3-amino-10H-acridine-9-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)16/h1-7H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMSGVQQFOFVAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)C3=C(N2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394371 | |

| Record name | 3-amino-10H-acridine-9-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129821-08-5 | |

| Record name | 3-Aminothioacridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129821085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-9(10H)-thioacridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=680434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-10H-acridine-9-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。